![molecular formula C19H23N3O2 B2423216 1-((1R,5S)-3-(1H-ピラゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン-8-イル)-2-(o-トリルオキシ)エタン-1-オン CAS No. 2310098-46-3](/img/structure/B2423216.png)

1-((1R,5S)-3-(1H-ピラゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン-8-イル)-2-(o-トリルオキシ)エタン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

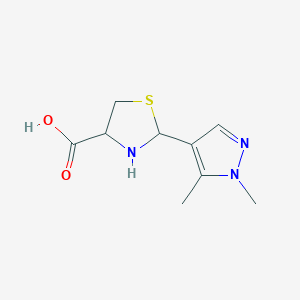

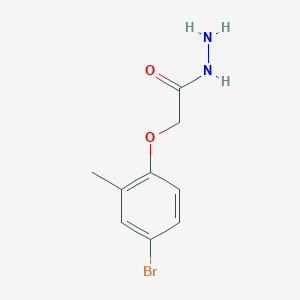

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.

BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

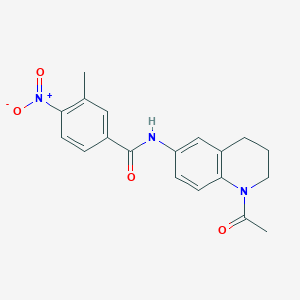

- 研究者らは、この化合物をチューブリン重合阻害剤および抗がん剤として評価しています . 特に、化合物6qは、強力なチューブリン重合阻害活性と、がん細胞株(A549、MCF-7、およびHepG2)に対する増殖阻害を示しました。この化合物はA549細胞においてアポトーシスを誘導し、微小管相互作用剤と一致する効果を示しました。

- 新規N-(1H-ピラゾール-5-イル)ニコチンアミド誘導体が合成され、抗真菌作用について評価されました。これらの化合物は、ピラゾール骨格に基づいて設計されており、あなたによって言及されたものも含まれます。構造確認と抗真菌活性評価が行われ、潜在的な治療用途についての知見が得られました .

- 1-アルキルピラゾールボロン酸のピナコールエステルが合成されました。これらの化合物は、医薬品化学や材料科学など、様々な分野で用途を持つボロン酸官能基を持つため、興味深いものです .

抗がん作用

抗真菌活性

ホウ酸誘導体

作用機序

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective JAK1/TYK2 inhibitor . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

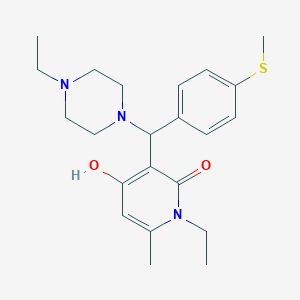

The compound is orally bioavailable Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (raia) model and mouse collagen-induced arthritis (mcia) model .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These results suggest that the compound could have potential utility in treating autoimmune diseases such as rheumatoid arthritis (RA) .

生化学分析

Biochemical Properties

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2). These enzymes are key regulators of intracellular responses triggered by proinflammatory cytokines. The compound’s selective inhibition of JAK1 and TYK2 minimizes the toxicities associated with the inhibition of other Janus kinases, such as JAK2 and JAK3 . This selectivity is achieved through the compound’s unique structure, which allows it to bind specifically to JAK1 and TYK2, thereby preventing their activation and subsequent signaling pathways.

Cellular Effects

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one has been shown to have significant effects on various types of cells and cellular processes. In particular, the compound inhibits the signaling pathways mediated by interleukin-6 (IL-6), a proinflammatory cytokine that plays a critical role in autoimmune diseases . By inhibiting IL-6 signaling, the compound reduces inflammation and prevents the activation of immune cells that contribute to autoimmune responses. Additionally, the compound has been shown to influence gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one involves its selective binding to the ATP-binding sites of JAK1 and TYK2. This binding prevents the phosphorylation and activation of these kinases, thereby inhibiting downstream signaling pathways that are essential for the inflammatory response . The compound’s high selectivity for JAK1 and TYK2 is achieved through its unique structure, which allows it to fit precisely into the ATP-binding pockets of these kinases while avoiding other kinases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one have been observed to change over time. The compound exhibits high stability and maintains its inhibitory effects on JAK1 and TYK2 over extended periods . Long-term studies have shown that the compound continues to reduce inflammation and prevent immune cell activation without significant degradation or loss of efficacy. These findings suggest that the compound is suitable for long-term therapeutic use.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one vary with different dosages. At lower doses, the compound effectively reduces inflammation and prevents autoimmune responses without causing significant side effects . At higher doses, the compound may cause toxic effects, such as immune suppression and anemia. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is involved in several metabolic pathways, primarily through its interactions with JAK1 and TYK2. The compound’s inhibition of these kinases affects the metabolic flux and levels of various metabolites involved in the inflammatory response . Additionally, the compound may interact with other enzymes and cofactors that modulate its activity and stability, further influencing its metabolic effects.

Transport and Distribution

Within cells and tissues, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is primarily determined by its interactions with JAK1 and TYK2, which are located in the cytoplasm and associated with the cell membrane . The compound’s binding to these kinases prevents their translocation to the nucleus, thereby inhibiting the activation of downstream signaling pathways. Additionally, the compound may undergo post-translational modifications that influence its subcellular localization and activity.

特性

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-5-2-3-6-18(14)24-13-19(23)22-15-7-8-16(22)12-17(11-15)21-10-4-9-20-21/h2-6,9-10,15-17H,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAVPMGXJQNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2423135.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)

![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)

![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)

![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)